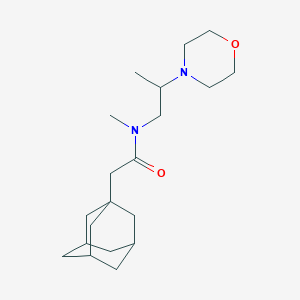![molecular formula C17H19FN2O3S B5904297 N-(2-fluorobenzyl)-2-[(methylsulfonyl)(phenyl)amino]propanamide](/img/structure/B5904297.png)
N-(2-fluorobenzyl)-2-[(methylsulfonyl)(phenyl)amino]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-fluorobenzyl)-2-[(methylsulfonyl)(phenyl)amino]propanamide, also known as FBMSP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a small molecule inhibitor of the protein-protein interaction between BRD4 and p-TEFb, which are important regulators of gene transcription.
作用机制
N-(2-fluorobenzyl)-2-[(methylsulfonyl)(phenyl)amino]propanamide inhibits the protein-protein interaction between BRD4 and p-TEFb, which are important regulators of gene transcription. This interaction is essential for the activation of transcription elongation, and its inhibition by N-(2-fluorobenzyl)-2-[(methylsulfonyl)(phenyl)amino]propanamide leads to the downregulation of various oncogenes. N-(2-fluorobenzyl)-2-[(methylsulfonyl)(phenyl)amino]propanamide also induces the degradation of BRD4, which further reduces its transcriptional activity.
Biochemical and Physiological Effects:
N-(2-fluorobenzyl)-2-[(methylsulfonyl)(phenyl)amino]propanamide has been shown to have a selective inhibitory effect on BRD4 and p-TEFb, with no significant effects on other bromodomain-containing proteins. This selectivity makes N-(2-fluorobenzyl)-2-[(methylsulfonyl)(phenyl)amino]propanamide a valuable tool for studying the role of BRD4 and p-TEFb in various biological processes. N-(2-fluorobenzyl)-2-[(methylsulfonyl)(phenyl)amino]propanamide has also been shown to have a low toxicity profile, making it a promising candidate for further development as an anti-cancer agent.
实验室实验的优点和局限性
N-(2-fluorobenzyl)-2-[(methylsulfonyl)(phenyl)amino]propanamide has several advantages for lab experiments, including its selectivity for BRD4 and p-TEFb, low toxicity profile, and potential for combination therapy with chemotherapy and radiation therapy. However, the low yield of the synthesis method and the limited availability of N-(2-fluorobenzyl)-2-[(methylsulfonyl)(phenyl)amino]propanamide may pose challenges for large-scale experiments.
未来方向
N-(2-fluorobenzyl)-2-[(methylsulfonyl)(phenyl)amino]propanamide has several potential future directions, including further development as an anti-cancer agent, studying its role in other biological processes, and optimizing the synthesis method for increased yield and availability. N-(2-fluorobenzyl)-2-[(methylsulfonyl)(phenyl)amino]propanamide may also be used as a tool for studying the role of BRD4 and p-TEFb in various diseases other than cancer. Overall, N-(2-fluorobenzyl)-2-[(methylsulfonyl)(phenyl)amino]propanamide has significant potential for further research and development in various fields of science.
合成方法
The synthesis of N-(2-fluorobenzyl)-2-[(methylsulfonyl)(phenyl)amino]propanamide involves a series of chemical reactions that require expertise in organic chemistry. The first step involves the reaction of 2-fluorobenzylamine with methylsulfonyl chloride to form N-(2-fluorobenzyl)-N-methylsulfonyl-2-aminobenzamide. This intermediate is then reacted with 2-bromo-N-(phenylsulfonyl)acetamide to form the final product, N-(2-fluorobenzyl)-2-[(methylsulfonyl)(phenyl)amino]propanamide. The overall yield of this synthesis method is around 10%.
科学研究应用
N-(2-fluorobenzyl)-2-[(methylsulfonyl)(phenyl)amino]propanamide has been extensively studied in the field of cancer research due to its potential as an anti-cancer agent. BRD4 and p-TEFb are known to be overexpressed in various types of cancer, and their inhibition by N-(2-fluorobenzyl)-2-[(methylsulfonyl)(phenyl)amino]propanamide has been shown to induce apoptosis in cancer cells. N-(2-fluorobenzyl)-2-[(methylsulfonyl)(phenyl)amino]propanamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
属性
IUPAC Name |
N-[(2-fluorophenyl)methyl]-2-(N-methylsulfonylanilino)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O3S/c1-13(17(21)19-12-14-8-6-7-11-16(14)18)20(24(2,22)23)15-9-4-3-5-10-15/h3-11,13H,12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFBDOVTGVBFEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CC=C1F)N(C2=CC=CC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-isopropyl-8-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-(1-methyl-1H-pyrazol-4-yl)quinoline-4-carboxamide](/img/structure/B5904226.png)
![5-methyl-4-(1-methyl-1H-pyrazol-4-yl)-N-[3-(1H-pyrazol-1-yl)propyl]pyrimidin-2-amine](/img/structure/B5904235.png)
![N-{[4-(hydroxymethyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(2-propyl-1H-benzimidazol-1-yl)propanamide](/img/structure/B5904245.png)
![N-isopropyl-3-[methyl(methylsulfonyl)amino]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide](/img/structure/B5904250.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-{[(4-methyl-1H-imidazol-5-yl)methyl]thio}ethanamine](/img/structure/B5904260.png)
![2-[(cyclopropylmethyl)(3-thienylmethyl)amino]butan-1-ol](/img/structure/B5904261.png)
![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-(2-isopropyl-1H-imidazol-1-yl)propan-1-amine](/img/structure/B5904268.png)

![3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]propanamide](/img/structure/B5904293.png)

![(3S*,4S*)-4-isopropoxy-1-(2-methylthieno[2,3-d]pyrimidin-4-yl)pyrrolidin-3-ol](/img/structure/B5904308.png)

amino]methyl}phenyl)acetamide](/img/structure/B5904328.png)